molecular formula C16H13N3O4S B10915258 Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10915258
M. Wt: 343.4 g/mol
InChI Key: LIHQIIBXPOMRMX-UHFFFAOYSA-N
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Description

Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The compound also contains a furan ring, a sulfur atom, and a carboxylate ester group. This unique structure imparts a variety of chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the furan ring and other functional groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the furan ring and other functional groups through various organic transformations such as alkylation, acylation, and thiolation.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom and the furan ring can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Methyl 7-(furan-2-yl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds containing furan rings, which may have similar chemical reactivity and biological activities.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with the same core structure, which may share similar properties and applications.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure, which may exhibit similar chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 7-(furan-2-yl)-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H13N3O4S/c1-3-6-19-13-12(14(20)18-16(19)24)9(15(21)22-2)8-10(17-13)11-5-4-7-23-11/h3-5,7-8H,1,6H2,2H3,(H,18,20,24)

InChI Key

LIHQIIBXPOMRMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2CC=C)C3=CC=CO3

Origin of Product

United States

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